molecular formula C5H7N3 B151696 2-Aminomethylpyrazine CAS No. 20010-99-5

2-Aminomethylpyrazine

Cat. No.: B151696
CAS No.: 20010-99-5
M. Wt: 109.13 g/mol
InChI Key: HQIBSDCOMQYSPF-UHFFFAOYSA-N
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Description

2-Aminomethylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105567. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular and Cerebrovascular Diseases

Tetramethylpyrazine, a derivative of pyrazine, has been extensively used in China for treating cardiovascular and cerebrovascular diseases for around 40 years. Its effectiveness across multi-systems, particularly in cardiovascular areas, has garnered significant attention. The compound's pharmacological actions, clinical applications, and structural modifications have been a subject of extensive study (Zhao, Liu, & Chen, 2016).

Neurological Function and Dendritic Plasticity

2,3,5,6-tetramethylpyrazine (TMP) has been reported to significantly improve neurological functions and enhance dendritic plasticity after ischemic stroke. This compound has been shown to increase MAP-2 levels in the peri-infarct area and enhance the spine density of basilar dendrites, contributing to functional recovery post-stroke (Lin, Zheng, Zhang, Chen, Liao, & Wan, 2015).

Fluorescence Labeling for Saccharides

2-Amino-3-phenylpyrazine has been found to be a sensitive fluorescence labeling reagent for saccharides with a reducing end. Labeled monosaccharides exhibit strong fluorescence under various pH conditions and can be analyzed using HPLC and HPCE techniques. This method was successfully applied to the determination of component monosaccharides in glycoproteins, indicating its potential for analytical applications in biochemistry (Yamamoto, Hamase, & Zaitsu, 2003).

Antimicrobial Activities

2-Arylhydrazononitriles, derivatives of pyrazine, have been used as key synthons for the preparation of a variety of heterocyclic substances, demonstrating promising antimicrobial activities against a range of bacteria and yeast. This highlights the potential of pyrazine derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Corrosion Inhibition

Pyrazine derivatives, such as 2-aminopyrazine (AP) and 2-amino-5-bromopyrazine (ABP), have been studied for their inhibitory effects on the corrosion of cold rolled steel in hydrochloric acid solution. Their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating their potential use as corrosion inhibitors in industrial applications (Deng, Li, & Fu, 2011).

Safety and Hazards

2-Aminomethylpyrazine is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Properties

IUPAC Name

pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIBSDCOMQYSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295798
Record name 2-Aminomethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20010-99-5
Record name 20010-99-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminomethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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